molecular formula C10H13N5 B1472995 4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine CAS No. 1566453-50-6

4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine

Cat. No. B1472995
CAS RN: 1566453-50-6
M. Wt: 203.24 g/mol
InChI Key: WHPGALRUAZOPOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains two nitrogen atoms in its structure. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Scientific Research Applications

Antimicrobial Activity

Pyrrolopyrazine derivatives, which include “4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine”, have shown significant antimicrobial activities . These compounds have been used in the development of new antimicrobial agents.

Anti-inflammatory Activity

These compounds also exhibit anti-inflammatory properties . They can be used in the treatment of various inflammatory diseases.

Antiviral Activity

Pyrrolopyrazine derivatives have demonstrated antiviral activities . They can be used in the development of antiviral drugs.

Antifungal Activity

These compounds have shown antifungal properties . They can be used in the treatment of various fungal infections.

Antioxidant Activity

Pyrrolopyrazine derivatives also exhibit antioxidant activities . They can be used in the prevention of diseases caused by oxidative stress.

Antitumor Activity

These compounds have shown potential in the treatment of cancer . They can be used in the development of new antitumor drugs.

Kinase Inhibitory Activity

Pyrrolopyrazine derivatives have shown activity on kinase inhibition . They can be used in the treatment of diseases related to kinase activity.

Fluorescent Probes

Pyrazolo[1,5-a]pyrimidines-based fluorophores, which are related to “4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine”, have been identified as strategic compounds for optical applications . They can be used as fluorescent probes for studying the dynamics of intracellular processes and the progress of organic materials .

properties

IUPAC Name

4-piperazin-1-ylpyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-2-13-15-8-5-12-10(9(1)15)14-6-3-11-4-7-14/h1-2,5,8,11H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPGALRUAZOPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CN3C2=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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